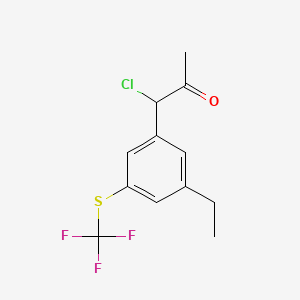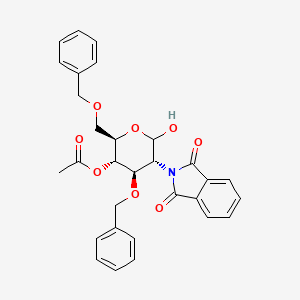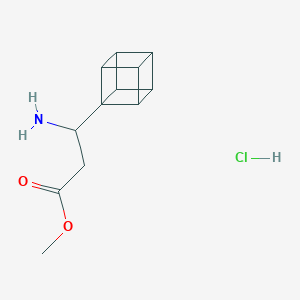
Methyl 3-amino-3-(cuban-1-yl)propanoate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is a unique organic compound featuring a cubane structure Cubane is a hydrocarbon with a cubic framework, which imparts remarkable stability and rigidity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of cubane-1-carboxylic acid, which is then converted to cubane-1-carbonyl chloride. This intermediate reacts with methyl 3-amino-3-(cuban-1-yl)propanoate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
科学的研究の応用
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical properties.
作用機序
The mechanism of action of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cubane structure provides a rigid framework that can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride
- Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is unique due to its cubane structure, which imparts exceptional stability and rigidity. This makes it distinct from other similar compounds that do not possess the cubane framework. The unique properties of cubane derivatives make them valuable in various scientific and industrial applications.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
methyl 3-amino-3-cuban-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-4(14)2-3(13)12-9-6-5-7(9)11(12)8(5)10(6)12;/h3,5-11H,2,13H2,1H3;1H |
InChIキー |
GEKMXFXJKMLWIW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C12C3C4C1C5C4C3C25)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


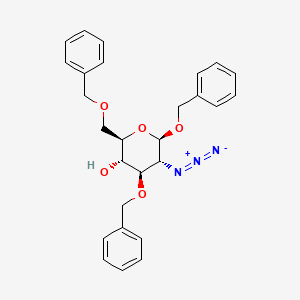



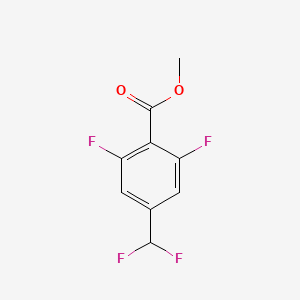
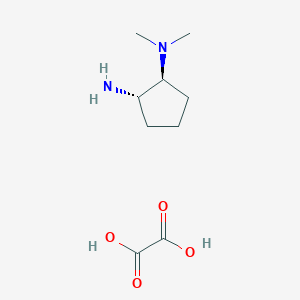
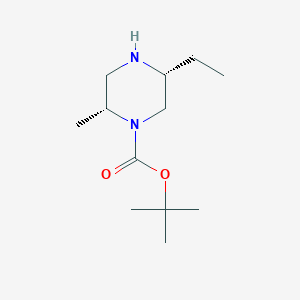

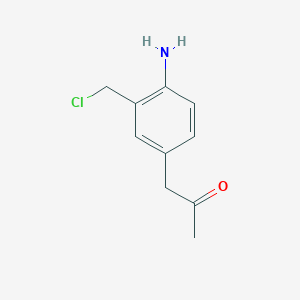
![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)


